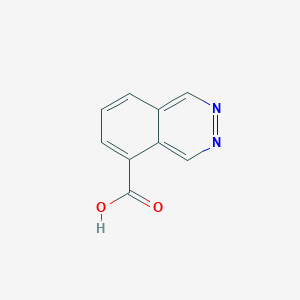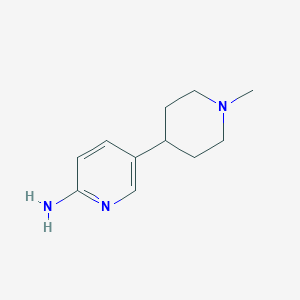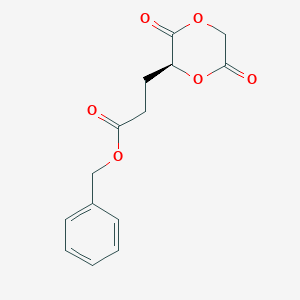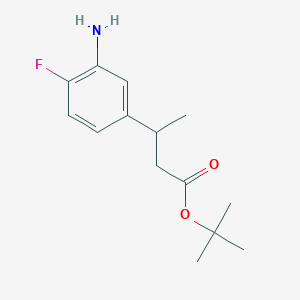![molecular formula C8H6BrNO B1457089 6-Bromo-5-methylbenzo[d]oxazole CAS No. 1268037-03-1](/img/structure/B1457089.png)
6-Bromo-5-methylbenzo[d]oxazole
Descripción general
Descripción
6-Bromo-5-methylbenzo[d]oxazole is a chemical compound with the empirical formula C8H6BrNO . It appears as a buff color crystalline solid .
Synthesis Analysis
The synthesis of oxazole derivatives, such as 6-Bromo-5-methylbenzo[d]oxazole, often involves direct arylation of oxazoles with a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates . The use of task-specific phosphine ligands and palladium catalysis is common, with the reaction preferred in polar solvents . Other methods include the reaction of p-tolylsulfonylmethyl isocyanide (TosMIC) with aromatic aldehydes to give 5-aryloxazoles .Molecular Structure Analysis
The molecular structure of 6-Bromo-5-methylbenzo[d]oxazole consists of a five-membered oxazole ring, which is a doubly unsaturated ring having one oxygen atom at position 1 and a nitrogen atom at position 3 separated by a carbon atom . The molecule has a bromine atom at the 6th position and a methyl group at the 5th position .Chemical Reactions Analysis
Oxazole derivatives, including 6-Bromo-5-methylbenzo[d]oxazole, can undergo a variety of chemical reactions. For instance, they can participate in palladium-catalyzed direct arylation and alkenylation . They can also be synthesized from easily available arylacetylenes and α-amino acids in the presence of Cu(NO3)2•3H2O and iodine .Physical And Chemical Properties Analysis
6-Bromo-5-methylbenzo[d]oxazole has a molecular weight of 212.04 . It has a melting point of 60-64 °C and a boiling point of 265 °C . The compound has a density of 1.61 .Aplicaciones Científicas De Investigación
Synthesis of Polycyclic Systems
6-Bromo-5-methylbenzo[d]oxazole serves as a precursor in the synthesis of complex polycyclic systems. Nicolaides et al. (1989) described its utility in generating fused pyridine and oxazole-polycyclic systems, showcasing the compound's versatility in organic synthesis (Nicolaides, Papageorgiou, & Stephanidou-Stephanatou, 1989).
Antibacterial Agents Development
Research on oxazolidinone antibacterial agents has identified structures related to 6-Bromo-5-methylbenzo[d]oxazole as potential candidates with reduced activity against monoamine oxidase A, highlighting its relevance in drug discovery for improving safety profiles of antibacterials (Reck et al., 2005).
Anti-cancer Drug Synthesis
The compound is instrumental in the synthesis of key intermediates for anti-cancer drugs. Sheng-li (2004) explored its role in producing intermediates inhibiting thymidylate synthase, crucial for cancer treatment strategies (Cao Sheng-li, 2004).
Antimicrobial Activity
6-Bromo-5-methylbenzo[d]oxazole derivatives have been synthesized to evaluate their antimicrobial activity. Patel et al. (2010) developed triazole analogs starting with related compounds, demonstrating promising antimicrobial and antitubercular properties (Patel, Khan, & Rajani, 2010).
Synthesis Methodologies
The compound is also pivotal in developing synthetic methodologies for producing related oxazole derivatives. Rizzo et al. (2000) reported on the synthesis of oxazole-containing compounds, emphasizing the efficiency and utility of such chemical transformations (Rizzo et al., 2000).
Safety And Hazards
Direcciones Futuras
Oxazole derivatives, including 6-Bromo-5-methylbenzo[d]oxazole, have been gaining attention in recent years due to their wide spectrum of biological activities . They are being increasingly used as intermediates for the synthesis of new chemical entities in medicinal chemistry . Future research will likely focus on synthesizing various oxazole derivatives and screening them for various biological activities .
Propiedades
IUPAC Name |
6-bromo-5-methyl-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c1-5-2-7-8(3-6(5)9)11-4-10-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIHWTTPDAGIGAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Br)OC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-5-methylbenzo[d]oxazole | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

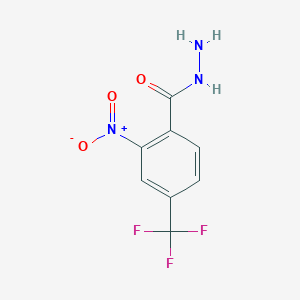
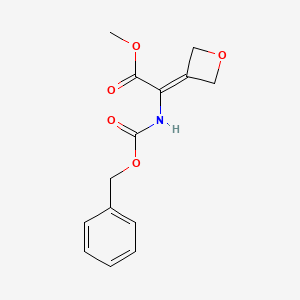
![N-[4-(2-fluoro-4-nitrophenoxy)pyridin-2-yl]morpholine-4-carboxamide](/img/structure/B1457013.png)
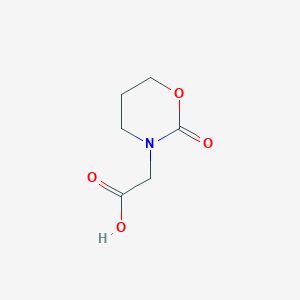
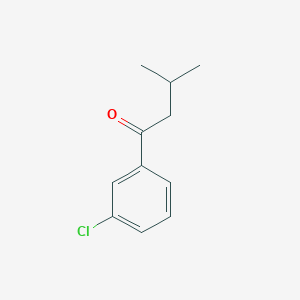
![4,4,5,5-Tetramethyl-2-(thieno[3,2-b]thiophen-2-yl)-1,3,2-dioxaborolane](/img/structure/B1457018.png)
![4,7-Dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine](/img/structure/B1457020.png)
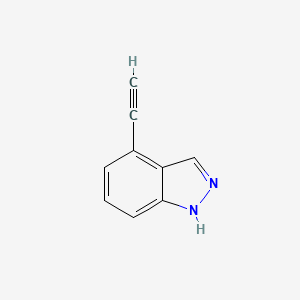
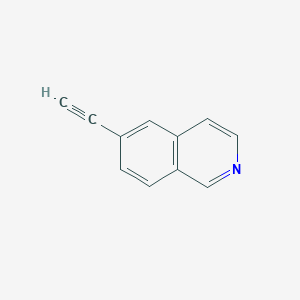
![Tert-butyl 7-oxa-3,10-diazaspiro[5.6]dodecane-3-carboxylate](/img/structure/B1457024.png)
